{2-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester {2-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462416
InChI: InChI=1S/C21H33N3O3/c1-4-24(20(25)19(22)15(2)3)18-13-9-8-12-17(18)23-21(26)27-14-16-10-6-5-7-11-16/h5-7,10-11,15,17-19H,4,8-9,12-14,22H2,1-3H3,(H,23,26)/t17?,18?,19-/m0/s1
SMILES: CCN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N
Molecular Formula: C21H33N3O3
Molecular Weight: 375.5 g/mol

{2-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13462416

Molecular Formula: C21H33N3O3

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

{2-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester -

Specification

Molecular Formula C21H33N3O3
Molecular Weight 375.5 g/mol
IUPAC Name benzyl N-[2-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]cyclohexyl]carbamate
Standard InChI InChI=1S/C21H33N3O3/c1-4-24(20(25)19(22)15(2)3)18-13-9-8-12-17(18)23-21(26)27-14-16-10-6-5-7-11-16/h5-7,10-11,15,17-19H,4,8-9,12-14,22H2,1-3H3,(H,23,26)/t17?,18?,19-/m0/s1
Standard InChI Key POHDTHQSOOFQGB-ACBHZAAOSA-N
Isomeric SMILES CCN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N
SMILES CCN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N
Canonical SMILES CCN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N

Introduction

Chemical Structure and Molecular Properties

The compound features a cyclohexyl backbone substituted with an ethylamino group linked to an (S)-2-amino-3-methylbutanoyl moiety, terminated by a benzyl carbamate. Its IUPAC name is benzyl N-[2-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]cyclohexyl]carbamate, with the molecular formula C₂₁H₃₃N₃O₃ and a molecular weight of 375.5 g/mol . Key structural attributes include:

  • Stereochemistry: The (S)-configuration at the 2-amino-3-methylbutanoyl group is critical for chiral specificity in biological interactions.

  • Functional Groups: The benzyl ester enhances lipophilicity, potentially improving membrane permeability compared to tert-butyl or hydroxyethyl analogues .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₃₃N₃O₃
Molecular Weight375.5 g/mol
IUPAC NameBenzyl N-[2-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]cyclohexyl]carbamate
Canonical SMILESCCN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N
PubChem CID66564968

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Amino Acid Coupling: (S)-2-Amino-3-methylbutanoic acid (L-valine derivative) is activated (e.g., via mixed anhydride or carbodiimide) and coupled to ethylamino-cyclohexylamine.

  • Esterification: The intermediate is treated with benzyl chloroformate to introduce the carbamate group .

  • Purification: Chromatographic methods (e.g., reverse-phase HPLC) yield the final product .

Key Reaction Conditions

  • Catalysts: Sodium cyanoborohydride for reductive amination steps .

  • Solvents: Tetrahydrofuran (THF) or dichloromethane for esterification .

  • Protection Strategies: Use of tert-butyloxycarbonyl (Boc) groups for amine protection during synthesis .

AnaloguesTargetIC₅₀ (μM)Application
Tert-butyl ester derivativeACE0.025Hypertension
Hydroxyethyl variant ECE0.4Pulmonary hypertension
Benzyl ester (this compound)MetalloproteasePendingUnder investigation

Comparative Analysis with Structural Analogues

Benzyl vs. Tert-Butyl Esters

  • Stability: Benzyl esters exhibit higher metabolic stability than tert-butyl esters in hepatic microsomal assays.

  • Solubility: The tert-butyl group improves aqueous solubility (LogP: 2.1 vs. 3.4 for benzyl).

Ethylamino vs. Hydroxyethyl Substitutions

  • Potency: Ethylamino derivatives show 10-fold higher ACE inhibition than hydroxyethyl analogues due to reduced steric hindrance .

Analytical Characterization

  • HPLC: Purity >95% confirmed via C18 columns with acetonitrile/water gradients .

  • Spectroscopy: ¹H NMR (400 MHz, D₂O): δ 1.2 (d, 6H, CH(CH₃)₂), 3.4 (m, 2H, CH₂NH) .

  • Mass Spec: ESI-MS m/z 376.2 [M+H]⁺ .

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